3-Chloro-4-phenoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-phenoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJFBKCMYYAWHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277571 | |

| Record name | 3-CHLORO-4-PHENOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5335-29-5 | |

| Record name | 3-CHLORO-4-PHENOXYANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-CHLORO-4-PHENOXYANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-phenoxyaniline (CAS Number: 5335-29-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-phenoxyaniline, a key chemical intermediate with significant potential in pharmaceutical research and development. This document details its physicochemical properties, outlines detailed synthetic protocols, and presents available spectroscopic data for its characterization. Furthermore, it explores the toxicological profile based on analogous compounds and discusses its emerging role in drug discovery, supported by an examination of the biological activities of structurally related molecules. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of novel chemical entities.

Chemical and Physical Properties

This compound is a substituted aniline derivative characterized by the presence of a chlorine atom and a phenoxy group on the aniline ring. These substitutions significantly influence its chemical reactivity and biological activity. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 5335-29-5 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | [3-chloro-4-(phenoxy)phenyl]amine, 5-chloro-4-phenoxyaniline | [1][2] |

| Molecular Formula | C₁₂H₁₀ClNO | [1][2] |

| Molecular Weight | 219.67 g/mol | |

| Appearance | Off-white to light brown crystalline powder | |

| Melting Point | 82-86 °C | [3] |

| Boiling Point | 335.9 ± 32.0 °C (Predicted) | |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.70 ± 0.10 (Predicted) | |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. Limited solubility in water. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving an Ullmann condensation to form a diaryl ether, followed by the reduction of a nitro group to the corresponding aniline.

Step 1: Synthesis of 2-Chloro-4-phenoxy-1-nitrobenzene via Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of diaryl ethers.[4] In this step, 3,4-dichloronitrobenzene is reacted with phenol in the presence of a base and a copper catalyst. The electron-withdrawing nitro group on the 3,4-dichloronitrobenzene activates the aryl halide for nucleophilic aromatic substitution.

Experimental Protocol:

-

Materials:

-

3,4-Dichloronitrobenzene

-

Phenol

-

Potassium Carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,4-dichloronitrobenzene (1.0 eq), phenol (1.2 eq), and potassium carbonate (2.0 eq).

-

Add N,N-dimethylformamide (DMF) as the solvent.

-

Add Copper(I) iodide (CuI) (0.1 eq) to the mixture.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-phenoxy-1-nitrobenzene.

-

Step 2: Reduction of 2-Chloro-4-phenoxy-1-nitrobenzene

The final step involves the reduction of the nitro group of 2-chloro-4-phenoxy-1-nitrobenzene to the amine. Several reducing agents can be employed for this transformation, with iron powder in the presence of an acid being a common and efficient method.

Experimental Protocol:

-

Materials:

-

2-Chloro-4-phenoxy-1-nitrobenzene

-

Iron powder

-

Acetic acid

-

Ethanol/Water mixture

-

Sodium bicarbonate (NaHCO₃)

-

-

Procedure:

-

In a round-bottom flask, create a suspension of iron powder (3.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add a catalytic amount of acetic acid to the suspension.

-

Add 2-chloro-4-phenoxy-1-nitrobenzene (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.

-

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-phenoxyaniline is a substituted aromatic amine with potential applications as a building block in the synthesis of novel bioactive molecules and functional materials. Its chemical structure, characterized by a phenoxy group and a chlorine atom on the aniline ring, imparts a unique combination of steric and electronic properties that influence its reactivity, solubility, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and workflows for its synthesis and analysis.

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. While experimental data for this specific molecule is limited, predicted values and data from structurally similar compounds offer valuable insights.

Core Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are essential for designing synthetic routes, developing analytical methods, and understanding its potential as a lead compound in drug discovery.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₂H₁₀ClNO | - |

| Molecular Weight | 219.67 g/mol | - |

| Boiling Point | 335.9 ± 32.0 °C | Predicted value.[1] |

| Density | 1.260 ± 0.06 g/cm³ | Predicted value.[1] |

| pKa | 3.70 ± 0.10 | Predicted value for the protonated amine.[1] |

Data from Structurally Similar Compounds

To provide a more complete picture, Table 2 presents experimental data for compounds with structural similarities to this compound. This comparative data can be used to estimate the properties of the title compound.

| Compound | Melting Point (°C) | Boiling Point (°C) | logP | pKa |

| 3-Chloro-4-methoxyaniline | 50-55 | - | - | - |

| 3-Chloro-4-(4-chlorophenoxy)aniline | 74-75 | - | 4.2 (Computed) | - |

| 3-Chloroaniline | -10 | 230.5 | 1.88 | 3.52 |

| 4-Phenoxyaniline | 82-84 | - | - | - |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for chemical research. The following sections provide detailed methodologies for key experiments.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a nucleophilic aromatic substitution followed by the reduction of a nitro group. A general workflow is depicted below.

Protocol:

-

Step 1: Synthesis of 2-Chloro-4-phenoxy-1-nitrobenzene. In a round-bottom flask, combine 3,4-dichloronitrobenzene, phenol, and a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). Heat the mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and pour it into water to precipitate the product. Filter the solid, wash with water, and dry to obtain 2-chloro-4-phenoxy-1-nitrobenzene.

-

Step 2: Reduction to this compound. The nitro group of 2-chloro-4-phenoxy-1-nitrobenzene can be reduced to an amine using various methods. A common laboratory-scale method involves using iron powder in the presence of an acid, such as ammonium chloride, in a solvent mixture like ethanol and water.[2] Alternatively, catalytic hydrogenation using a palladium-on-carbon catalyst can be employed. After the reduction is complete, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified.

-

Purification. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure product.

Melting Point Determination

The melting point is a critical indicator of purity.

Protocol:

-

Finely powder a small amount of the dry, purified this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point of the sample.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its use in synthesis and formulation.

Protocol:

-

Add a small, accurately weighed amount of this compound (e.g., 10 mg) to a vial containing a known volume of the solvent to be tested (e.g., 1 mL).

-

Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is soluble at that concentration.

-

If undissolved solid remains, the solution is saturated. The concentration of the dissolved solute can be determined by a suitable analytical method such as HPLC after filtering the saturated solution.

Analytical Methods

The purity and identity of this compound are typically confirmed using chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

-

Analysis: Inject the sample onto the HPLC system and monitor the chromatogram at a suitable wavelength (e.g., 254 nm). The purity can be determined by calculating the area percentage of the main peak.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a comprehensive set of experimental data is still to be established in the literature, the provided predicted values, comparative data from analogous structures, and detailed experimental protocols offer a robust starting point for researchers. The synthetic and analytical workflows outlined herein will aid in the preparation and characterization of this compound, facilitating its exploration in drug discovery and materials science.

References

An In-depth Technical Guide to 3-Chloro-4-phenoxyaniline: Molecular Structure, Properties, and Synthetic Precursor Applications

This technical guide provides a comprehensive overview of 3-Chloro-4-phenoxyaniline, a chemical compound of significant interest to researchers and professionals in drug development and organic synthesis. This document details its molecular structure, physicochemical properties, and its role as a structural scaffold for pharmacologically active molecules.

Core Compound Information

This compound is an aromatic amine and a diaryl ether. Its structure is characterized by an aniline ring substituted with a chlorine atom and a phenoxy group. This arrangement of functional groups makes it a valuable building block in medicinal chemistry.

Molecular Structure:

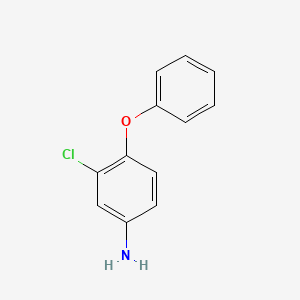

The molecular structure of this compound is depicted below. The IUPAC name is this compound. The structure consists of a benzene ring bearing an amino group, with a chlorine atom at position 3 and a phenoxy group at position 4.

Figure 1. 2D structure of this compound.

Figure 1. 2D structure of this compound.

Physicochemical and Identification Data:

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀ClNO | [1][2] |

| Molecular Weight | 219.67 g/mol | [1] |

| CAS Number | 5335-29-5 | [1][2] |

| IUPAC Name | This compound | [2] |

| Predicted Boiling Point | 335.9 ± 32.0 °C | |

| Predicted Density | 1.260 ± 0.06 g/cm³ | |

| Predicted pKa | 3.70 ± 0.10 |

Role in Drug Discovery and Development

This compound and its derivatives serve as important scaffolds in the design and synthesis of novel therapeutic agents. The phenoxyaniline moiety is a key structural feature in a variety of biologically active compounds.

Research has shown that this compound interacts with cytochrome P450 enzymes, specifically CYP2B isoforms.[3] This interaction is of interest in the study of xenobiotic metabolism. Furthermore, derivatives of this compound have been explored for various therapeutic applications. For instance, a related compound, 3-chloro-4-(4-chlorophenoxy)aniline, was used in the synthesis of a hybrid molecule with artesunate, which demonstrated antimalarial activity against both sensitive and resistant strains of Plasmodium falciparum in vitro and in mouse models.[4]

The structural analogue, 3-Chloro-4-(2-pyridylmethoxy)aniline, has been utilized in the preparation of irreversible inhibitors of human epidermal growth factor receptor-2 (HER2) kinase, a key target in the treatment of certain types of breast cancer.[5] This highlights the utility of the 3-chloro-4-substituted aniline core in designing targeted cancer therapies.

The following diagram illustrates the logical workflow of utilizing phenoxyaniline derivatives as scaffolds in drug design to develop kinase inhibitors.

Experimental Protocols: Synthesis of a Related Analogue

Step 1: Synthesis of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene

-

A mixture of 4-chlorophenol (12.56 g, 97.7 mmol) and potassium hydroxide (6.83 g, 121.8 mmol) is heated at 70–80 °C with vigorous stirring until the phenol is completely dissolved.

-

Fine copper powder (29 mg, 0.456 mmol) and 3,4-dichloronitrobenzene (11.04 g, 57.5 mmol) are added to the mixture.

-

The reaction mixture is stirred at 110–120 °C for 2.5 hours.

-

After cooling to room temperature, 0.8 M sodium hydroxide (14 mL) is added, and the mixture is stirred for 20 minutes to form a precipitate.

-

The precipitate is filtered and washed with water until a neutral pH is achieved.

-

The crude product is purified by flash chromatography (SiO₂, 10% EtOAc/hexanes) to yield the diaryl ether as a pale-yellow solid.

Step 2: Synthesis of 3-chloro-4-(4′-chlorophenoxy)aminobenzene

-

A mixture of iron powder (0.99 g, 17.74 mmol), the diaryl ether from Step 1 (1.44 g, 5.07 mmol), and acetic acid (1.13 mL, 19.77 mmol) in a 3:1 mixture of ethanol/water (2 mL) is refluxed for 2 hours.

-

The mixture is then cooled to room temperature, and 1 M sodium hydroxide is added to adjust the pH to 7.

-

The solid iron salts are removed by filtration.

-

The filtrate is extracted with chloroform.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by flash chromatography (SiO₂, 20–50% EtOAc/hexanes) to afford the final aniline product as an orange solid.[6]

The following diagram illustrates this experimental workflow.

References

- 1. 3-氯-4-(4-氯苯氧基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. biocat.com [biocat.com]

- 3. Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 3-Chloro-4-phenoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted and experimental spectral data for 3-Chloro-4-phenoxyaniline, a key intermediate in various chemical syntheses. This document details its characteristic spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these spectroscopic techniques are also provided to facilitate the replication and validation of these findings.

Chemical Structure and Properties

This compound is an aromatic amine with the chemical formula C₁₂H₁₀ClNO. Its structure consists of a chloro-substituted aniline ring linked to a phenoxy group at the para position relative to the amino group.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the different hydrogen and carbon atoms in the molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show signals in the aromatic region for the protons on both the aniline and phenoxy rings, as well as a broad signal for the amine protons. The chemical shifts and coupling constants are influenced by the electron-donating amino group, the electron-withdrawing chloro group, and the phenoxy substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~6.85 | d | J ≈ 2.5 |

| H-5 | ~6.75 | dd | J ≈ 8.5, 2.5 |

| H-6 | ~6.90 | d | J ≈ 8.5 |

| -NH₂ | ~3.80 | br s | - |

| H-2', H-6' | ~7.05 | d | J ≈ 7.5 |

| H-3', H-5' | ~7.35 | t | J ≈ 7.5 |

| H-4' | ~7.15 | t | J ≈ 7.5 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show twelve distinct signals corresponding to the twelve carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~142.0 |

| C-2 | ~117.0 |

| C-3 | ~123.0 |

| C-4 | ~148.0 |

| C-5 | ~119.0 |

| C-6 | ~116.0 |

| C-1' | ~157.0 |

| C-2', C-6' | ~120.0 |

| C-3', C-5' | ~130.0 |

| C-4' | ~124.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Analysis

A generalized experimental protocol for obtaining high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can also be used, which may influence the chemical shift of the amine protons.

-

Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire the spectrum using a standard pulse sequence.

-

Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Predicted FT-IR Spectral Data

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Medium |

| 3070 - 3030 | Aromatic C-H stretch | Medium-Weak |

| 1620 - 1580 | N-H bend and Aromatic C=C stretch | Strong |

| 1500 - 1400 | Aromatic C=C stretch | Strong |

| 1240 - 1200 | Aryl-O-Aryl stretch (asymmetric) | Strong |

| 1100 - 1000 | C-Cl stretch | Strong |

| 900 - 675 | Aromatic C-H out-of-plane bend | Strong |

Experimental Protocol for FT-IR Analysis

-

Sample Preparation (KBr Pellet Method):

-

Finely grind a small amount of solid this compound with dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation and Analysis:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. Due to the presence of the chlorine-35 and chlorine-37 isotopes, the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M⁺ and M+2) with an approximate intensity ratio of 3:1.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound

| m/z | Ion Structure/Fragment Lost | Predicted Relative Abundance |

| 219/221 | [M]⁺ | Moderate |

| 184 | [M - Cl]⁺ | Moderate |

| 127 | [C₆H₄ClNO]⁺ | High |

| 92 | [C₆H₅O]⁺ | High |

| 77 | [C₆H₅]⁺ | Moderate |

Experimental Protocol for Mass Spectrometry Analysis

-

Sample Introduction:

-

For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

-

-

Ionization:

-

Electron Ionization (EI) at 70 eV is a standard method for generating ions.

-

-

Mass Analysis:

-

A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

The spectrum is typically scanned over a mass range of m/z 50-300.

-

Caption: Predicted major fragmentation pathway for this compound.

Disclaimer: The spectral data presented in this guide are largely predicted based on the analysis of structurally similar compounds and established spectroscopic principles. Experimental verification is recommended for definitive structural confirmation and analysis.

An In-depth Technical Guide to the Solubility of 3-Chloro-4-phenoxyaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 3-Chloro-4-phenoxyaniline, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the physicochemical properties of analogous compounds and established solubility principles. Furthermore, it offers a detailed experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended to be an essential resource for scientists and researchers, enabling them to effectively utilize this compound in their work.

Introduction to this compound and its Solubility

This compound is a substituted aromatic amine with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Its molecular structure, characterized by a chloro- and a phenoxy- group on the aniline backbone, dictates its solubility in different solvent systems. A thorough understanding of its solubility is crucial for optimizing reaction conditions, developing purification strategies, and formulating final products.

The solubility of a compound is governed by the principle "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The primary amine (-NH2) group can act as both a hydrogen bond donor and acceptor.

-

Dipole-Dipole Interactions: The polar C-Cl and C-N bonds contribute to the molecule's overall dipole moment.

-

Van der Waals Forces: These non-specific forces are present across the entire molecular structure.

Given these features, this compound is expected to exhibit greater solubility in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents is anticipated to be more limited.

Predicted Solubility Profile

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | Capable of strong hydrogen bonding with the amino group. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Can engage in dipole-dipole interactions with the polar functional groups. |

| Dimethylformamide (DMF) | High | Strong polar aprotic solvent capable of disrupting intermolecular forces in the solute. | |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent, effective at solvating a wide range of compounds. | |

| Non-Polar | Hexane, Toluene | Low to Moderate | Limited intermolecular interactions with the polar functional groups of the aniline. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Can engage in dipole-dipole interactions, and the chloro group is compatible. |

Experimental Protocol for Solubility Determination

A reliable and straightforward method for determining the solubility of a solid compound like this compound in an organic solvent is the gravimetric method. This protocol provides a detailed, step-by-step procedure.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (0.45 µm)

-

Glass syringes

-

Pre-weighed evaporation dishes

-

Drying oven

-

Pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be confirmed at the end of this period.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.45 µm filter. This step is critical to remove any undissolved particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered aliquot to a pre-weighed evaporation dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

-

Calculation:

-

Record the final weight of the dish with the dried solute.

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of aliquot in mL) * 100

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between the compound's structure and its application.

Caption: Experimental workflow for the gravimetric determination of solubility.

Caption: Logical relationship between structure, properties, and applications.

Navigating the Synthesis Landscape: A Technical Guide to 3-Chloro-4-phenoxyaniline Safety and Handling

For Research Use Only. Not for diagnostic or therapeutic use.

This document provides a comprehensive technical guide on the safety and handling of 3-Chloro-4-phenoxyaniline (CAS 5335-29-5) and its hydrochloride salt (CAS 35734-64-6). Designed for researchers, scientists, and drug development professionals, this guide consolidates available safety data, outlines detailed handling protocols, and presents logical workflows to ensure safe laboratory practices. In the absence of a complete Safety Data Sheet (SDS) for the free base, this guide incorporates hazard information from its hydrochloride salt and data from structurally analogous compounds to provide a thorough risk assessment.

Section 1: Chemical Identification and Properties

While a comprehensive, experimentally verified dataset for this compound is not publicly available, the following tables summarize key identification information and predicted physical properties. Data for the hydrochloride salt and structurally similar compounds are included for reference and comparison.

Table 1: Compound Identification

| Identifier | This compound | This compound HCl |

| IUPAC Name | This compound | This compound hydrochloride |

| CAS Number | 5335-29-5[1] | 35734-64-6 |

| Molecular Formula | C₁₂H₁₀ClNO[2] | C₁₂H₁₁Cl₂NO |

| Molecular Weight | 219.67 g/mol [2] | 256.13 g/mol |

| Synonyms | (3-chloro-4-phenoxyphenyl)amine | Not Available |

Table 2: Physical and Chemical Properties (Predicted and Analog-Based)

| Property | Value | Source / Analogy |

| Boiling Point | 335.9 ± 32.0 °C | Predicted |

| Density | 1.260 ± 0.06 g/cm³ | Predicted |

| pKa | 3.70 ± 0.10 | Predicted |

| Melting Point | 82 - 86 °C | Analog: 4-Phenoxyaniline[3] |

| Appearance | Likely a solid (e.g., powder) | Analog: 4-Phenoxyaniline[3] |

| Solubility | No data available | --- |

Section 2: Hazard Identification and GHS Classification

The most direct hazard information available pertains to this compound hydrochloride. Researchers should handle the free base with the assumption that it presents similar, if not identical, hazards.

Table 3: GHS Hazard Classification for this compound Hydrochloride

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion / Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage / Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Note: Structurally similar aromatic amines are often classified as toxic if swallowed, in contact with skin, or if inhaled, and may be suspected of causing cancer or genetic defects.[4] A conservative approach assuming higher toxicity is warranted.

Section 3: Experimental Protocols for Safe Handling

Adherence to rigorous safety protocols is mandatory when handling this compound. The following procedures are based on the known hazards and best practices for managing potent research chemicals.

Engineering Controls and Personal Protective Equipment (PPE)

Primary Engineering Control: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:

-

Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6]

-

Skin Protection: A flame-retardant laboratory coat and impervious gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of after handling the material.[6]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a full-face respirator with appropriate cartridges (e.g., Type ABEK-P2) should be used.[6]

Storage and Stability

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] Keep containers tightly closed. The compound may be light-sensitive; storing in the dark is recommended.[4]

-

Stability: The material is expected to be stable under normal storage conditions.

Spill and Waste Management Protocol

Spill Response:

-

Evacuate the area and restrict access.

-

Ensure adequate ventilation and wear the full PPE described in Section 3.1.

-

For solid spills, avoid generating dust.[8] Gently cover the spill with an inert absorbent material like sand or vermiculite.

-

Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal. Do not use wet methods unless necessary to prevent dusting, and contain all contaminated water.[8]

-

Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal:

-

Dispose of unused product and contaminated materials as hazardous waste.[7] All waste must be placed in sealed, properly labeled containers.

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal regulations.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[7]

Section 4: Visualized Workflows and Relationships

The following diagrams illustrate the logical flow for safely handling this compound and the hierarchical approach to mitigating its associated hazards.

Caption: Safe handling workflow for this compound.

Caption: Hierarchy of controls for mitigating chemical hazards.

References

synthesis of 3-Chloro-4-phenoxyaniline hydrochloride salt

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-phenoxyaniline Hydrochloride Salt

This guide provides a comprehensive overview of a viable synthetic pathway for the preparation of this compound hydrochloride, a valuable research chemical and intermediate in the development of pharmaceuticals. The synthesis is presented as a three-step process, commencing with a copper-catalyzed Ullmann condensation, followed by the reduction of a nitroaromatic intermediate, and concluding with the formation of the hydrochloride salt.

This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and structured data to facilitate the replication and understanding of this synthetic route.

Overall Synthesis Scheme

The synthesis of this compound hydrochloride can be efficiently achieved in three main steps, starting from commercially available 3,4-dichloronitrobenzene and phenol.

-

Step 1: Ullmann Condensation - Formation of 2-chloro-4-nitro-1-phenoxybenzene.

-

Step 2: Nitro Group Reduction - Conversion of the nitro intermediate to this compound.

-

Step 3: Hydrochloride Salt Formation - Conversion of the free base to its hydrochloride salt.

Experimental Protocols

The following protocols are based on established methodologies for similar chemical transformations and provide a robust framework for the synthesis.

Step 1: Synthesis of 2-chloro-4-nitro-1-phenoxybenzene (Ullmann Condensation)

This step involves the formation of a diaryl ether via a copper-catalyzed nucleophilic aromatic substitution.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| 3,4-Dichloronitrobenzene | 192.00 | 99-54-7 | Starting material |

| Phenol | 94.11 | 108-95-2 | Nucleophile |

| Potassium Hydroxide (KOH) | 56.11 | 1310-58-3 | Base |

| Copper Powder | 63.55 | 7440-50-8 | Catalyst |

| Dimethylformamide (DMF) | 73.09 | 68-12-2 | Solvent |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol and potassium hydroxide.

-

Heat the mixture with vigorous stirring until the phenol is completely dissolved, forming potassium phenoxide.

-

Add fine copper powder and 3,4-dichloronitrobenzene to the reaction mixture.

-

Heat the mixture to 110-120 °C and stir for 2.5-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add a dilute solution of sodium hydroxide and stir for 20 minutes, which should result in the formation of a precipitate.

-

Filter the precipitate and wash it with water until a neutral pH is achieved.

-

The crude product can be purified by recrystallization or column chromatography to yield 2-chloro-4-nitro-1-phenoxybenzene.

Step 2: Synthesis of this compound (Nitro Group Reduction)

This protocol details the reduction of the nitro group of the intermediate to an aniline using iron in an acidic medium.[1][2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2-chloro-4-nitro-1-phenoxybenzene | 249.65 | 56966-69-9 | Starting material |

| Iron Powder (Fe) | 55.84 | 7439-89-6 | Reducing agent |

| Acetic Acid (CH₃COOH) | 60.05 | 64-19-7 | Acid catalyst |

| Ethanol (C₂H₅OH) | 46.07 | 64-17-5 | Solvent |

| Water (H₂O) | 18.02 | 7732-18-5 | Solvent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | For neutralization |

| Ethyl Acetate (C₄H₈O₂) | 88.11 | 141-78-6 | Extraction solvent |

Procedure:

-

Prepare a suspension of 2-chloro-4-nitro-1-phenoxybenzene, iron powder, and acetic acid in a mixture of ethanol and water (e.g., a 1:1 or 3:1 ratio).[1][2]

-

Heat the suspension to reflux (approximately 80 °C) with vigorous stirring for 30 minutes to 2 hours.[1][2] Monitor the reaction by TLC until the starting material is consumed.

-

After completion, evaporate the ethanol under reduced pressure.

-

Basify the remaining aqueous phase with a saturated solution of sodium bicarbonate until the pH is greater than 7.[1]

-

Extract the aqueous phase with ethyl acetate.

-

Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude this compound.[1]

-

The crude product can be used directly in the next step or purified by column chromatography. A similar, though more substituted, aniline was purified by flash chromatography (SiO₂, 20–50% EtOAc/hexanes), yielding an orange solid.[2]

Step 3: Synthesis of this compound Hydrochloride

This final step converts the synthesized aniline free base into its more stable hydrochloride salt.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |

| This compound | 219.67 | 5335-29-5 | Starting material |

| Ethanol (C₂H₅OH) | 46.07 | 64-17-5 | Solvent |

| Anhydrous Hydrogen Chloride (HCl) | 36.46 | 7647-01-0 | Gaseous or in a non-aqueous solvent |

| Diethyl Ether (C₄H₁₀O) | 74.12 | 60-29-7 | For precipitation |

Procedure:

-

Dissolve the purified this compound in a minimal amount of anhydrous ethanol.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., diethyl ether or isopropanol) dropwise with stirring.

-

A precipitate of this compound hydrochloride should form.

-

Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid product by suction filtration.

-

Wash the precipitate with cold diethyl ether to remove any excess HCl and solvent.

-

Dry the product under vacuum to obtain the final this compound hydrochloride salt.

Data Summary

Product Characterization (Analogous Compounds):

| Compound | Yield | Melting Point (°C) |

| 3-chloro-4-(4'-chlorophenoxy)aminobenzene | 94% | 74-75 |

| 3-Chloro-4-(4-methylphenoxy)aniline hydrochloride | - | 172-175 |

Visualizations

Synthesis Workflow Diagram

Caption: Overall synthetic workflow for this compound HCl.

Experimental Workflow: Nitro Reduction and Work-up

Caption: Experimental workflow for the nitro reduction and product work-up.

References

Commercial Sourcing and Technical Guide for High-Purity 3-Chloro-4-phenoxyaniline

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical starting point for successful discovery and manufacturing campaigns. 3-Chloro-4-phenoxyaniline, a key building block in the synthesis of various pharmaceutical agents, is one such compound where purity and reliable sourcing are paramount. This technical guide provides an in-depth overview of commercial suppliers, analytical methodologies for purity assessment, and relevant synthetic protocols for high-purity this compound.

Commercial Availability and Specifications

High-purity this compound is available from a number of commercial chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. The compound is typically offered as a solid, with purity levels often exceeding 95%. For pharmaceutical applications, suppliers offering higher purity grades and detailed certificates of analysis are preferred. Below is a summary of publicly available information from various suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Biosynth | This compound hydrochloride | 35734-64-6 | C₁₂H₁₁Cl₂NO | 256.13 | Not specified | Available as the hydrochloride salt. Minimum order value may apply. |

| Santa Cruz Biotechnology | This compound hydrochloride | 35734-64-6 | C₁₂H₁₁Cl₂NO | 256.13 | Not specified | For research use only.[1] |

| Chemical Supplier A | This compound | 5335-29-5 | C₁₂H₁₀ClNO | 219.66 | min 95% | Organic building block.[2] |

It is important for researchers to directly contact suppliers to obtain lot-specific certificates of analysis for detailed impurity profiles and to inquire about the availability of higher purity grades suitable for drug development.

Synthesis and Purification Protocols

The synthesis of this compound analogs often involves a multi-step process. While a specific, detailed protocol for this compound was not found in the immediate search, the synthesis of structurally related compounds provides a reliable template for its preparation. A common synthetic route involves a Williamson ether synthesis followed by the reduction of a nitro group.

Illustrative Synthetic Pathway

A plausible synthetic route to this compound would start from 2-chloro-4-nitrophenol and chlorobenzene (or a substituted variant). The key steps would be:

-

Williamson Ether Synthesis: Formation of the phenoxy ether linkage.

-

Reduction of the Nitro Group: Conversion of the nitro intermediate to the final aniline product.

General Experimental Protocol for Reduction of a Nitroaromatic Precursor

The following is a generalized protocol for the reduction of a nitroaromatic compound to an aniline, which is a key step in the synthesis of this compound and its analogs. This protocol is based on methods described for similar compounds.[3][4]

Materials:

-

Nitroaromatic precursor (e.g., 2-Chloro-4-phenoxy-1-nitrobenzene)

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Celite®

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the nitroaromatic precursor, iron powder, and ammonium chloride.

-

Add a mixture of ethanol and water.

-

Heat the mixture to reflux with vigorous stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the iron salts, and wash the pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude aniline product.

-

Further purification can be achieved by recrystallization or column chromatography.

Quality Control and Purity Analysis

Ensuring the high purity of this compound is crucial for its application in drug development, as impurities can lead to unwanted side effects or reduced efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of such compounds.

General HPLC Purity Analysis Protocol

The following protocol outlines a general method for the purity analysis of an aniline derivative by HPLC.[5]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the analyte.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of working standards by further dilution.

-

Sample Preparation: Prepare the sample to be analyzed at a concentration similar to the working standards in the mobile phase.

-

Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Applications in Drug Development

Halogenated anilines, such as this compound and its analogs, are valuable intermediates in the synthesis of a variety of pharmaceuticals. For instance, the related compound 3-chloro-4-fluoroaniline is a key building block in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib, which targets the EGFR and HER2 signaling pathways often dysregulated in cancer.[6][7] The structural motifs present in this compound make it an attractive starting material for the discovery of new therapeutic agents in areas such as oncology.

The strategic placement of the chloro and phenoxy groups can influence the electronic properties and metabolic stability of the final drug molecule, making this compound a compound of interest for medicinal chemists.

This guide provides a foundational understanding for researchers and drug development professionals on the sourcing and handling of high-purity this compound. For specific applications, it is always recommended to consult detailed analytical data from the supplier and to perform appropriate qualification studies.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Versatile Scaffold: Unlocking the Research Potential of 3-Chloro-4-phenoxyaniline in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block of Therapeutic Promise

3-Chloro-4-phenoxyaniline is a halogenated phenoxyaniline that has emerged as a valuable and versatile scaffold in medicinal chemistry. Its unique structural features, combining a reactive aniline moiety with a diphenyl ether linkage, provide a foundation for the synthesis of a diverse array of bioactive molecules. This technical guide explores the significant research applications of this compound, highlighting its role in the development of novel kinase inhibitors, antimalarial agents, and anthelmintics with potent anticancer properties. We will delve into the quantitative biological data of its derivatives, provide detailed experimental methodologies, and visualize the complex signaling pathways they modulate.

Application in Kinase Inhibitor Synthesis

The phenoxyaniline core is a key pharmacophore in a variety of kinase inhibitors. Derivatives of this compound have shown promise as inhibitors of key kinases in oncogenic signaling pathways, such as MEK (MAP Kinase Kinase). These compounds often function by competing with ATP for the kinase's binding site, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

Experimental Protocol: Synthesis of a 4-(3-Chloro-4-phenoxyanilino)-3-cyanoquinoline Kinase Inhibitor

This protocol describes a representative synthesis of a 4-anilino-3-cyanoquinoline derivative, a class of compounds investigated as MEK inhibitors. The procedure involves the condensation of this compound with a suitably substituted 4-chloro-3-cyanoquinoline.

Materials:

-

This compound

-

4-Chloro-7-methoxy-6-ethoxy-3-cyanoquinoline

-

Isopropanol

-

Triethylamine

-

Toluene

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-chloro-7-methoxy-6-ethoxy-3-cyanoquinoline and 1.1 equivalents of this compound in isopropanol.

-

Reaction: Add 1.2 equivalents of triethylamine to the mixture. Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in toluene to yield the desired 4-(3-chloro-4-phenoxyanilino)-7-methoxy-6-ethoxy-3-cyanoquinoline.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of a 4-anilino-3-cyanoquinoline kinase inhibitor.

Application in Antimalarial Drug Development

The global challenge of drug-resistant malaria necessitates the development of novel therapeutic agents. This compound has been utilized as a key building block in the synthesis of hybrid molecules aimed at combating resistant strains of Plasmodium falciparum. One such example is a hybrid compound formed by covalently linking it with artesunate, a potent antimalarial drug.

Biological Activity of Artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA) Hybrid

The following table summarizes the in vitro and in vivo activity of the ATSA hybrid molecule.

| Parameter | P. falciparum (3D7 - sensitive) | P. falciparum (W2 - resistant) | In Vivo Model (P. berghei ANKA) | Cytotoxicity (CC50) | Reference |

| IC50 (ng/mL) | 11.47 ± 1.3 | 1.45 ± 0.26 | - | - | |

| ED50 (mg/kg/day) | - | - | 4.211 | - | |

| CC50 (µg/mL) | - | - | - | 25.015 ± 2.325 | |

| Selectivity Index (SI) | 2180.91 | - | - | - |

Anthelmintic and Anticancer Applications of Derivatives

A significant derivative of the phenoxyaniline scaffold is Rafoxanide, a salicylanilide anthelmintic agent. While its primary use is in veterinary medicine to treat parasitic infections, recent research has unveiled its potent anticancer activities. Rafoxanide has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including those of gastric, colorectal, and non-small cell lung cancer.[1]

Mechanism of Action in Cancer: A Multi-pathway Approach

Rafoxanide's anticancer effects are not attributed to a single mode of action but rather to its ability to modulate multiple critical signaling pathways. Studies have demonstrated that Rafoxanide can suppress the PI3K/Akt/mTOR and the p38 MAPK pathways, both of which are crucial for cancer cell survival, proliferation, and resistance to therapy.[1][2] By inhibiting these pathways, Rafoxanide triggers a cascade of events leading to programmed cell death (apoptosis).

Signaling Pathway of Rafoxanide-Induced Apoptosis in Cancer Cells

The diagram below illustrates the key signaling pathways affected by Rafoxanide, leading to apoptosis in cancer cells. Rafoxanide's inhibitory actions on the PI3K/Akt/mTOR and p38 MAPK pathways result in the downstream activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors.

Rafoxanide's inhibition of PI3K/Akt/mTOR and p38 MAPK pathways.

Other Potential Research Applications

The versatility of the this compound scaffold extends beyond the applications detailed above. Its derivatives have also been investigated for a range of other biological activities, including:

-

Antifungal and Antibacterial Agents: The core structure is present in compounds with activity against various microbial pathogens.

-

Inhibitors of other Enzymes: The phenoxyaniline moiety can be adapted to target other enzymes implicated in disease.

Conclusion: A Scaffold with a Bright Future in Drug Discovery

This compound has proven to be a highly valuable starting material for the synthesis of a wide range of biologically active compounds. Its utility in the development of kinase inhibitors for cancer therapy, novel antimalarials to combat drug resistance, and the repurposing of its anthelmintic derivatives for oncology highlights its significant potential. The ability to readily modify its structure allows for the fine-tuning of pharmacological properties, making it a key resource for medicinal chemists. Further exploration of derivatives of this compound is warranted and holds the promise of yielding new and effective therapeutic agents for a variety of diseases.

References

- 1. Rafoxanide promotes apoptosis and autophagy of gastric cancer cells by suppressing PI3K /Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rafoxanide, an organohalogen drug, triggers apoptosis and cell cycle arrest in multiple myeloma by enhancing DNA damage responses and suppressing the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 3-Chloro-4-phenoxyaniline and Its Derivatives in Modern Drug Discovery

A Comprehensive Technical Review for Researchers, Scientists, and Drug Development Professionals

The synthetically versatile scaffold of 3-chloro-4-phenoxyaniline has emerged as a cornerstone in the development of targeted therapeutics, spanning a range of applications from oncology to infectious diseases. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, offering a valuable resource for professionals engaged in the exploration and application of this important chemical class.

Synthetic Strategies and Key Intermediates

The synthesis of this compound and its analogs typically involves the formation of a diaryl ether linkage, followed by the reduction of a nitro group to the corresponding aniline. These methods have been refined to produce key intermediates for the synthesis of several prominent pharmaceutical agents.

One of the most notable applications of a this compound derivative is in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib. The synthesis of Lapatinib utilizes 3-chloro-4-fluoroaniline as a crucial starting material.[1] The synthetic pathway involves the formation of 3-chloro-4-(3-fluorobenzyloxy)aniline, which is then coupled with a quinazoline moiety.[1]

Another significant derivative, Rafoxanide, an anthelmintic agent also investigated for its anticancer properties, is synthesized from 3-chloro-4-(4'-chlorophenoxy)aminobenzene.[2] The synthesis of this key aniline intermediate is achieved with a high yield.[2]

Table 1: Synthesis of Key this compound Derivatives and Intermediates

| Derivative/Intermediate | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| 3-chloro-4-(phenethyloxy)aniline | 2-chloro-4-nitro-1-phenoxybenzene | iron; ammonium chloride in ethanol at 80°C for 3 h | 91.03 | [1] |

| 3-chloro-4-(4'-chlorophenoxy)aminobenzene | 3,4-dichloronitrobenzene, 4-chlorophenol | 1. KOH, copper, 110-120°C, 2.5 h; 2. Iron powder, acetic acid, EtOH/H2O, reflux, 2 h | 94 | [2][3] |

| N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide) | 3-chloro-4-(4'-chlorophenoxy)aminobenzene, 3,5-diiodosalicylic acid | PCl3, xylene, 110°C, 1.5 h | 82 | [2][3] |

| 3-chloro-4-(3-fluorobenzyloxy)aniline | 1-(chloromethyl)-3-fluorobenzene, 2-chloro-4-nitrophenol | 1. K2CO3 (condensation); 2. Fe/NH4Cl (reduction) | 82 (overall) | [4] |

Biological Activity and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics.

Anticancer Activity

The derivative Rafoxanide has been shown to inhibit the proliferation of gastric cancer cells, arrest the cell cycle in the G0/G1 phase, and promote apoptosis and autophagy.[5] Mechanistically, Rafoxanide exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[5] Lapatinib, synthesized from a this compound analog, is a potent inhibitor of the tyrosine kinase activity of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6] This inhibition blocks downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[6]

Enzyme Inhibition

Phenoxyaniline analogs have been investigated for their interaction with cytochrome P450 (CYP) enzymes, which are integral to xenobiotic metabolism.[5] Studies on rat CYP2B1, rabbit CYP2B4, and human CYP2B6 have shown that these compounds can act as ligands and inhibitors.[5][7] For many phenoxyaniline congeners, there is a close correlation between their spectral binding constants (KS) and their inhibitory concentrations (IC50). However, significant discrepancies between these values were observed for phenoxyaniline and this compound, suggesting complex interactions with the enzymes that are influenced by the presence of redox partners like cytochrome P450 oxidoreductase (POR) and cytochrome b5.[5][7]

Other Pharmacological Activities

Derivatives of this compound have also been explored for other therapeutic applications. For instance, certain 3-chloro-4-cyclopropylmethoxyphenylacetic acid derivatives have shown anti-inflammatory, analgesic, and antipyretic activities.[8] Additionally, the core structure is related to aminophenoxazinones, a class of natural products with a wide range of pharmacological properties, including antibacterial, antifungal, antiviral, and antiparasitic activities.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide outlines of key experimental procedures cited in the literature.

Synthesis of 3-chloro-4-(4′-chlorophenoxy)aminobenzene

A mixture of 4-chlorophenol (97.7 mmol) and KOH (121.8 mmol) is heated at 70–80 °C until the phenol is completely dissolved.[2] Fine copper (0.456 mmol) and 3,4-dichloronitrobenzene (57.5 mmol) are then added, and the mixture is stirred at 110–120 °C for 2.5 hours.[2] After cooling, NaOH solution is added, and the resulting precipitate is filtered and washed to yield 3-chloro-4-(4′-chlorophenoxy)nitrobenzene.[2] This intermediate (5.07 mmol) is then refluxed with iron powder (17.74 mmol) and acetic acid (19.77 mmol) in a mixture of ethanol and water for 2 hours.[3] After cooling and neutralization, the product is extracted with chloroform, dried, and purified by flash chromatography to afford 3-chloro-4-(4′-chlorophenoxy)aminobenzene.[3]

Synthesis of N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide (Rafoxanide)

To a mixture of 3-chloro-4-(4´-chlorophenoxy)aminobenzene (1.24 mmol) and 3,5-diiodosalicylic acid (1.24 mmol) in xylene (12 mL) at room temperature, phosphorus trichloride (1.24 mmol) is added.[2] The mixture is then heated to 110 °C and stirred for 1.5 hours.[2] After cooling and concentration, the crude residue is purified by flash chromatography to yield Rafoxanide.[2]

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere, a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 mmol) are combined in an oven-dried reaction vessel.[9] The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by an anhydrous, deoxygenated solvent (e.g., toluene).[9] The reaction is heated at 80-100°C until completion, as monitored by techniques such as TLC or GC-MS.[9] After cooling, the reaction mixture is diluted with an organic solvent, filtered, and concentrated. The final product is purified by flash column chromatography.[9]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is paramount for rational drug design and development.

Rafoxanide and the PI3K/Akt/mTOR Pathway

Rafoxanide has been identified as an inhibitor of the PI3K/Akt/mTOR signaling pathway in gastric cancer cells.[5] This pathway is a critical regulator of cell growth, proliferation, survival, and autophagy.[8][10] By suppressing this pathway, Rafoxanide induces autophagy, which subsequently leads to apoptosis of the cancer cells.[5]

Caption: Rafoxanide inhibits the PI3K/Akt/mTOR pathway, leading to autophagy and apoptosis.

Lapatinib and EGFR/HER2 Signaling

Lapatinib targets the EGFR (HER1) and HER2 tyrosine kinases, which are often overexpressed in various cancers.[6] By inhibiting these receptors, Lapatinib blocks the downstream PI3K/Akt and MAPK signaling pathways, thereby inhibiting tumor cell growth and survival.[6]

Caption: Lapatinib inhibits EGFR/HER2 signaling, blocking pro-survival pathways.

Experimental Workflows

Visualizing experimental workflows can aid in the understanding and replication of synthetic procedures.

Caption: General synthetic workflow for this compound derivatives.

Conclusion

This compound and its derivatives represent a privileged scaffold in medicinal chemistry, providing the foundation for a variety of clinically important drugs and promising therapeutic candidates. The synthetic accessibility and the potential for diverse functionalization of this core structure ensure its continued relevance in the pursuit of novel treatments for a multitude of diseases. This technical guide has summarized the key aspects of the synthesis, biological activity, and mechanisms of action of this important class of compounds, offering a valuable starting point for researchers and drug development professionals. Further exploration of the structure-activity relationships and the elucidation of novel biological targets will undoubtedly unlock the full therapeutic potential of this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. Rafoxanide promotes apoptosis and autophagy of gastric cancer cells by suppressing PI3K /Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of Lapatinib | Semantic Scholar [semanticscholar.org]

- 8. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

Methodological & Application

synthesis of 3-Chloro-4-phenoxyaniline from 3-chloro-4-hydroxyaniline

Abstract

This application note provides a detailed protocol for the synthesis of 3-chloro-4-phenoxyaniline, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The primary method described is the copper-catalyzed Ullmann condensation of 3-chloro-4-hydroxyaniline with bromobenzene. An alternative two-step synthetic route, involving a nucleophilic aromatic substitution followed by nitro group reduction, is also presented. This document includes comprehensive experimental procedures, a table of expected quantitative data, and a process workflow diagram to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

This compound is a key structural motif found in a variety of biologically active molecules. Its synthesis is of significant interest to researchers in medicinal chemistry and materials science. The phenoxy aniline scaffold is a common feature in herbicides, and kinase inhibitors for cancer therapy. The efficient and scalable synthesis of this intermediate is crucial for the advancement of these fields. This application note outlines a robust and reproducible method for its preparation from readily available starting materials.

Chemical Reaction Pathway

The primary synthetic route described is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.

Primary Method: Ullmann Condensation

An alternative two-step method involves the synthesis from a nitro-precursor, which can be a viable option depending on the availability of starting materials.

Experimental Protocols

Protocol 1: Ullmann Condensation of 3-Chloro-4-hydroxyaniline

This protocol details the direct synthesis of this compound via a copper-catalyzed coupling reaction.

Materials:

-

3-chloro-4-hydroxyaniline

-

Bromobenzene

-

Potassium carbonate (K₂CO₃), anhydrous

-

Copper(I) iodide (CuI)

-

Pyridine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 3-chloro-4-hydroxyaniline (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by bromobenzene (1.2 eq) and pyridine (2.0 eq).

-

Reaction: Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Protocol 2: Alternative Two-Step Synthesis

This method involves the synthesis of a nitro-intermediate followed by its reduction.

Step 1: Synthesis of 2-Chloro-4-nitro-1-phenoxybenzene

-

To a solution of 2-chloro-4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Add bromobenzene (1.1 eq) and a catalytic amount of copper(I) iodide (0.05 eq).

-

Heat the reaction mixture to 100-110 °C for 8-12 hours.

-

After cooling, perform an aqueous work-up as described in Protocol 1.

-

Purify the product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

-

To a mixture of 2-chloro-4-nitro-1-phenoxybenzene (1.0 eq) and iron powder (3.0 eq) in ethanol and water (e.g., 4:1 v/v), add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approximately 80 °C) for 2-4 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts and wash the filter cake with hot ethanol.

-

Concentrate the filtrate and perform an extractive work-up with ethyl acetate.

-

Dry the organic layer and concentrate to yield this compound.

Process Workflow Diagram

Caption: Experimental workflows for the synthesis of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Ullmann Condensation | Two-Step Synthesis (Reduction) |

| Yield | 60-75% | 85-95% (for reduction step)[1] |

| Purity (by HPLC) | >98% | >98% |

| Melting Point | 78-82 °C (expected) | 78-82 °C (expected) |

| Appearance | Off-white to light brown solid | Off-white to light brown solid |

| Reaction Time | 12-24 hours | 2-4 hours (for reduction step) |

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (CDCl₃): Expected signals for aromatic protons and the amine protons.

-

¹³C NMR (CDCl₃): Expected signals for the carbon atoms of the aromatic rings.

-

Mass Spectrometry (MS): Calculation of the exact mass and observation of the molecular ion peak.

-

Melting Point: A sharp melting point range indicates high purity.

Conclusion

The synthesis of this compound can be effectively achieved through the described protocols. The Ullmann condensation offers a direct route, while the two-step synthesis via a nitro-intermediate may provide higher yields for the reduction step. The choice of method will depend on the availability of starting materials and the desired scale of the reaction. Both methods yield a product of high purity suitable for further use in drug discovery and development.

References

Application Notes and Protocols for the Synthesis of 3-Chloro-4-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals